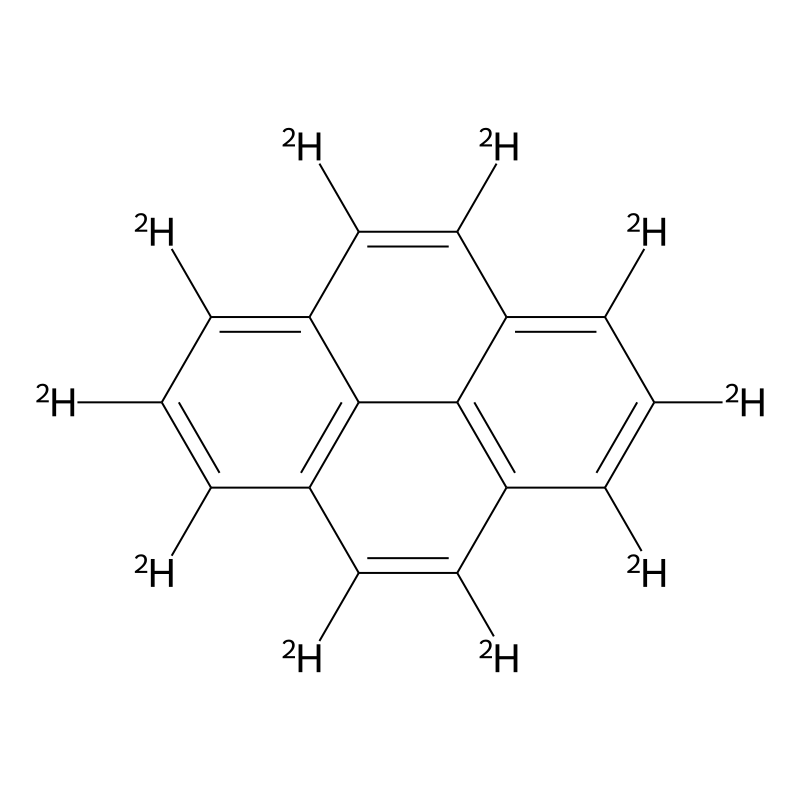

Pyrene-d10

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Pyrene-d10 (CAS 1718-52-1) is a fully deuterated polycyclic aromatic hydrocarbon (PAH) widely procured as a gold-standard internal standard for mass spectrometry and a specialized structural probe in photophysics. By replacing all ten protons on the pyrene core with deuterium, the molecule achieves a precise +10 Da mass shift (m/z 212.31) while retaining the exact chromatographic and extraction behaviors of native pyrene[1]. Beyond analytical chemistry, the heavier C-D bonds significantly suppress non-radiative decay pathways, extending triplet-state lifetimes and making Pyrene-d10 a highly sought-after component for advanced organic room-temperature phosphorescence (RTP) materials and optoelectronic devices [2].

References

Substituting Pyrene-d10 with unlabeled pyrene (Pyrene-h10) or lower-molecular-weight deuterated PAHs (like Naphthalene-d8) critically compromises both analytical and material performance. In GC-MS workflows, unlabeled pyrene cannot be distinguished from endogenous pyrene in environmental matrices, rendering it useless for isotope dilution quantification [1]. Furthermore, substituting with lighter deuterated PAHs fails to accurately model the extraction recovery and silica-cartridge purification dynamics of 4- to 6-ring PAHs, leading to severe quantification errors[1]. In optoelectronics, native pyrene suffers from rapid triplet-state quenching via C-H bond vibrations, meaning it cannot achieve the ultra-long phosphorescence lifetimes required for state-of-the-art room-temperature phosphorescence (RTP) formulations [2].

References

- [1] High-Precision GC-MS Analysis of Atmospheric Polycyclic Aromatic Hydrocarbons (PAHs) and Isomer Ratios from Biomass Burning Emissions. Journal of Environmental Protection, 2011.

- [2] Molecular physics of persistent room temperature phosphorescence and long-lived triplet excitons. AIP Publishing, 2022.

Isotopic Mass Shift for Interference-Free GC-MS Quantification

Pyrene-d10 provides a definitive +10 Da mass shift compared to native pyrene, allowing for simultaneous co-elution in gas chromatography without signal interference. When monitored in Selected Ion Monitoring (SIM) mode, Pyrene-d10 (m/z 212) completely isolates the internal standard signal from the target analyte (m/z 202), ensuring precise calibration [1].

| Evidence Dimension | Mass-to-charge ratio (m/z) separation |

| Target Compound Data | m/z 212 (Pyrene-d10) |

| Comparator Or Baseline | m/z 202 (Pyrene-h10) |

| Quantified Difference | +10 Da mass shift enabling baseline resolution |

| Conditions | GC-MS Selected Ion Monitoring (SIM) mode |

Enables exact isotopic dilution mass spectrometry, ensuring baseline separation of signals for precise environmental and food safety testing.

Matrix Effect Elimination in Accelerated Solvent Extraction

In complex aerosol and biomass extraction protocols, Pyrene-d10 serves as an essential surrogate to correct for matrix effects and fractionation. Studies utilizing Accelerated Solvent Extraction (ASE) at 100 °C and 1500 psi show that Pyrene-d10 accurately tracks the recovery of 4- to 6-ring PAHs (achieving near 100% recovery tracking), whereas lighter 2- to 3-ring surrogates only achieve ~85% recovery[1].

| Evidence Dimension | Extraction recovery efficiency |

| Target Compound Data | Near 100% recovery tracking for 4- to 6-ring PAHs |

| Comparator Or Baseline | ~85% recovery tracking (Lower-ring PAH surrogates) |

| Quantified Difference | ~15% improvement in recovery accuracy for heavy PAHs |

| Conditions | Accelerated Solvent Extraction (100 °C, 1500 psi) followed by silica cartridge purification |

Prevents under-reporting of heavy, highly toxic PAHs in regulatory environmental compliance testing.

Extended Triplet Exciton Lifetime for Persistent Phosphorescence

Deuteration of the pyrene core significantly alters intersystem crossing and triplet-state dynamics. When dispersed in rigid matrices like PMMA, Pyrene-d10 exhibits persistent room-temperature phosphorescence (pRTP) by suppressing non-radiative deactivation pathways associated with C-H vibrational modes. This results in triplet exciton lifetimes that can persist for several seconds, a stark contrast to unlabeled pyrene which suffers from rapid thermal deactivation [1].

| Evidence Dimension | Triplet state non-radiative deactivation |

| Target Compound Data | Suppressed C-H vibrational quenching (Persistent RTP > 1s) |

| Comparator Or Baseline | Rapid thermal deactivation (< milliseconds) (Pyrene-h10) |

| Quantified Difference | Orders of magnitude extension in persistent emission time |

| Conditions | Dispersed in rigid PMMA matrix under ambient conditions |

Crucial for the procurement of dopants in long-afterglow optoelectronics and time-resolved imaging sensors.

High-Efficiency Doping in Rigid Host-Guest Matrices

Pyrene-d10 is specifically engineered for trace doping in advanced host-guest systems. Formulations utilizing a 4,4′-Br dibenzyl isophthalate (DBI) host doped with just 0.01 wt% Pyrene-d10 achieve highly efficient room-temperature phosphorescence. The rigid host restricts molecular motion while the deuterated guest minimizes internal conversion, yielding superior afterglow characteristics compared to standard polymeric host systems with non-deuterated guests [1].

| Evidence Dimension | Optimal dopant concentration for RTP |

| Target Compound Data | 0.01 wt% guest doping |

| Comparator Or Baseline | Higher loading requirements for non-deuterated guests |

| Quantified Difference | Achieves persistent RTP at ultra-low trace concentrations |

| Conditions | Host-guest matrix (4,4′-Br DBI host) under ambient conditions |

Lowers material consumption and cost while maximizing luminescent performance in commercial anti-counterfeiting formulations.

Isotope Dilution GC-MS in Environmental Testing

Pyrene-d10 is a mandated or highly recommended internal standard in regulatory frameworks like EPA Method 525.1. Its exact structural match to native pyrene combined with a +10 Da mass shift ensures precise isotope dilution GC-MS quantification of semi-volatile organic compounds in drinking water, soil, and atmospheric aerosols [1].

Accelerated Solvent Extraction (ASE) Calibration

In complex matrix extractions, Pyrene-d10 is the optimal surrogate standard to monitor and correct for the recovery efficiency of 4- to 6-ring PAHs. Its robust tracking capabilities prevent the under-reporting of heavy PAHs during silica cartridge purification steps [2].

Persistent Room-Temperature Phosphorescence (pRTP) Devices

Due to its suppressed non-radiative decay and extended triplet exciton lifetime, Pyrene-d10 is utilized as a premium dopant in pRTP optoelectronics. The heavier C-D bonds enhance the thermal and operational stability of the emissive layer, prolonging overall device lifetime and afterglow duration [3].

Trace-Doped Host-Guest Optoelectronic Formulations

The ability of Pyrene-d10 to act as a highly efficient triplet-state guest at ultra-low concentrations (e.g., 0.01 wt%) in rigid matrices makes it ideal for formulating long-afterglow RTP materials. These formulations are heavily procured for advanced anti-counterfeiting encryption, optical sensing, and time-resolved bio-imaging [4].

References

- [1] Method 525.1, Revision 2.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column. U.S. Environmental Protection Agency.

- [2] High-Precision GC-MS Analysis of Atmospheric Polycyclic Aromatic Hydrocarbons (PAHs) and Isomer Ratios from Biomass Burning Emissions. Journal of Environmental Protection, 2011.

- [3] Molecular physics of persistent room temperature phosphorescence and long-lived triplet excitons. AIP Publishing, 2022.

- [4] Mechanistic insights into room-temperature phosphorescence host-guest systems. ResearchGate, 2023.

XLogP3

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant